4-Chloroacetamidothiazole
Description
4-Chloroacetamidothiazole is a heterocyclic compound featuring a thiazole backbone substituted with a chloro group and an acetamide moiety. Its synthesis typically involves reacting 2-amino-thiazole derivatives with chloroacetyl chloride under basic conditions, as demonstrated in studies where triethylamine facilitated the coupling of 2-chloro-N-(substituted phenyl) acetamides with 2-amino-4-phenyl-thiazole . This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications for targeted biological activities such as anti-inflammatory and analgesic applications .
Properties
Molecular Formula |
C5H5ClN2OS |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
2-chloro-N-(1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C5H5ClN2OS/c6-1-5(9)8-4-2-10-3-7-4/h2-3H,1H2,(H,8,9) |
InChI Key |
AXNOSPYCFGLMET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)NC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Amino-4-Chlorothiazole Hydrochloride
- Structure: Unlike 4-chloroacetamidothiazole, this compound lacks the acetamide group, featuring only an amino and a chloro substituent on the thiazole ring.
- Synthesis: Prepared via direct halogenation of 2-aminothiazole derivatives, yielding a simpler structure with a molecular formula of C₃H₃ClN₂S and a molar mass of 134.59 g/mol .
N-(4-Phenyl-2-Thiazolyl)Acetamide
- Structure : Contains a phenyl group at the 4-position of the thiazole ring and an acetamide at the 2-position.
- Synthesis: Derived from 2-amino-4-phenyl-thiazole and acetonitrile in the presence of anhydrous aluminum chloride, differing from the chloroacetyl chloride-based method used for this compound .
- Biological Relevance : Demonstrates moderate bioactivity but lacks the chloro substituent critical for enhanced reactivity in certain pharmacological contexts.
4-Amino-5-Chloro-2,1,3-Benzothiadiazole
- Structure: A benzothiadiazole core with amino and chloro substituents, distinct from the thiazole backbone of this compound.
- Synthesis : Involves multi-step condensation reactions, often starting from chlorinated aniline derivatives .
- Applications : Widely used in materials science and as a precursor for fluorescent dyes, highlighting functional differences from acetamide-containing thiazoles .
Key Observations :
This compound
Analog Comparisons
- 2-Amino-4-chlorothiazole HCl: Lacks significant bioactivity due to the absence of the acetamide group, limiting therapeutic utility .
- N-(4-Phenyl-2-thiazolyl)acetamide : Exhibits moderate antimicrobial activity but lower potency in inflammation models than this compound .
- Benzothiadiazole Derivatives: Primarily non-pharmacological applications (e.g., optoelectronics), underscoring structural specificity in drug design .
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